molecular formula C22H31NO4 B6001737 2-{1-[(3,4-DIETHOXYPHENETHYL)AMINO]BUTYLIDENE}-1,3-CYCLOHEXANEDIONE

2-{1-[(3,4-DIETHOXYPHENETHYL)AMINO]BUTYLIDENE}-1,3-CYCLOHEXANEDIONE

Cat. No.: B6001737
M. Wt: 373.5 g/mol
InChI Key: QNFDGEBYODLVRC-UHFFFAOYSA-N
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Description

2-{1-[(3,4-DIETHOXYPHENETHYL)AMINO]BUTYLIDENE}-1,3-CYCLOHEXANEDIONE is a complex organic compound that belongs to the class of cyclohexanediones. This compound is characterized by the presence of a cyclohexane ring with two ketone groups at positions 1 and 3, and a butylidene group attached to an amino group, which is further linked to a 3,4-diethoxyphenethyl moiety. The compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-{1-[(3,4-DIETHOXYPHENETHYL)AMINO]BUTYLIDENE}-1,3-CYCLOHEXANEDIONE involves multiple steps. One common synthetic route includes the following steps:

    Formation of the 3,4-diethoxyphenethylamine: This can be achieved by the reaction of 3,4-diethoxybenzaldehyde with an appropriate amine under reductive amination conditions.

    Preparation of the cyclohexanedione core: The cyclohexanedione core can be synthesized through the cyclization of ethyl 5-oxoheptanoate with sodium ethoxide.

    Coupling of the two fragments: The final step involves the coupling of the 3,4-diethoxyphenethylamine with the cyclohexanedione core under appropriate conditions to form the desired compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

2-{1-[(3,4-DIETHOXYPHENETHYL)AMINO]BUTYLIDENE}-1,3-CYCLOHEXANEDIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the ketone groups to alcohols.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.

Scientific Research Applications

2-{1-[(3,4-DIETHOXYPHENETHYL)AMINO]BUTYLIDENE}-1,3-CYCLOHEXANEDIONE has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, allowing the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{1-[(3,4-DIETHOXYPHENETHYL)AMINO]BUTYLIDENE}-1,3-CYCLOHEXANEDIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes in target organisms.

Comparison with Similar Compounds

Similar compounds to 2-{1-[(3,4-DIETHOXYPHENETHYL)AMINO]BUTYLIDENE}-1,3-CYCLOHEXANEDIONE include:

    3,4-Dimethoxyphenethylamine: This compound is structurally similar but has methoxy groups instead of ethoxy groups.

    1,3-Cyclohexanedione: This compound shares the cyclohexanedione core but lacks the butylidene and amino substituents.

    1,3,4-Thiadiazole derivatives: These compounds have different core structures but may exhibit similar biological activities.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[N-[2-(3,4-diethoxyphenyl)ethyl]-C-propylcarbonimidoyl]-3-hydroxycyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO4/c1-4-8-17(22-18(24)9-7-10-19(22)25)23-14-13-16-11-12-20(26-5-2)21(15-16)27-6-3/h11-12,15,24H,4-10,13-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNFDGEBYODLVRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=NCCC1=CC(=C(C=C1)OCC)OCC)C2=C(CCCC2=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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